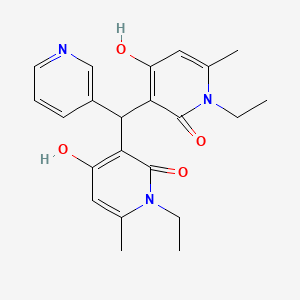
3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one), commonly known as PMYP, is a chemical compound that has been extensively studied for its potential therapeutic applications. PMYP belongs to the class of bis-pyridinone compounds and has shown promising results in various scientific research studies.
Wirkmechanismus
PMYP exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. PMYP activates the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death. PMYP also inhibits the growth and proliferation of cancer cells by blocking the cell cycle at the G1 phase. PMYP's anti-inflammatory and antioxidant properties are due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects
PMYP has been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment. PMYP has also been shown to reduce tumor growth and metastasis in various animal models. PMYP's anti-inflammatory properties have been shown to reduce joint inflammation and cartilage damage in animal models of rheumatoid arthritis. PMYP's antioxidant properties have been shown to protect against oxidative stress-induced damage in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
PMYP's simple synthesis method and high purity and yield make it an ideal candidate for lab experiments. However, PMYP's limited solubility in aqueous solutions may pose a challenge for certain experiments. PMYP's potential therapeutic applications also require further investigation in clinical trials to determine its safety and efficacy in humans.
Zukünftige Richtungen
May include the development of more potent derivatives of PMYP, investigation of the mechanism of action in more detail, and clinical trials to determine its safety and efficacy in humans. Additionally, PMYP's potential applications in other diseases, such as neurodegenerative diseases, may also be explored.
Synthesemethoden
PMYP can be synthesized using a simple and efficient method that involves the reaction between 3-hydroxypyridin-4-one and 3-pyridinecarboxaldehyde in the presence of a base catalyst. The reaction yields PMYP as a yellow solid with a high purity and yield.
Wissenschaftliche Forschungsanwendungen
PMYP has been widely studied for its potential therapeutic applications in various scientific research studies. PMYP has shown significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. PMYP has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-5-24-13(3)10-16(26)19(21(24)28)18(15-8-7-9-23-12-15)20-17(27)11-14(4)25(6-2)22(20)29/h7-12,18,26-27H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLPYFTXOKSDQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)C3=C(C=C(N(C3=O)CC)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2416716.png)
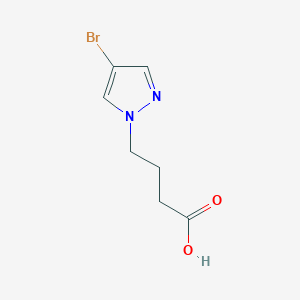
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2416718.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2416719.png)

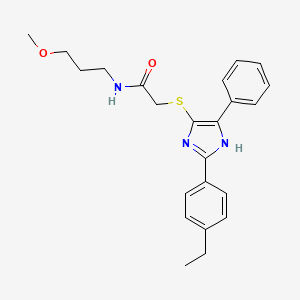
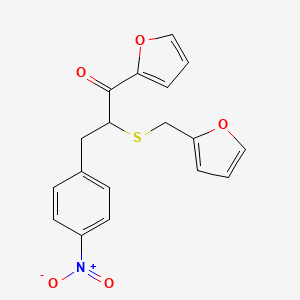

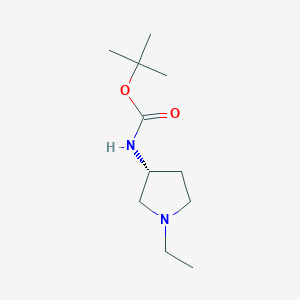
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2416732.png)

![N-[(3-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B2416736.png)

![7-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416739.png)